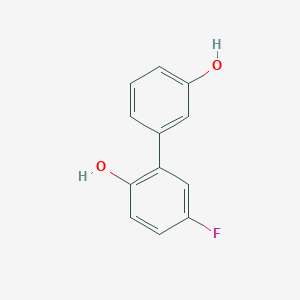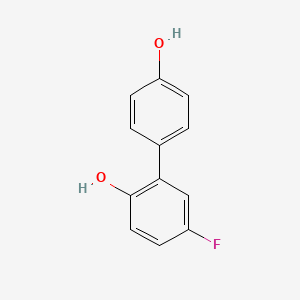
3-(2-Trifluoromethylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Trifluoromethylphenyl)picolinic acid (TFPA) is an organic compound used as a reagent in various scientific research applications. It is a white crystalline solid with a melting point of 95-96°C and a molecular weight of 259.27 g/mol. TFPA is highly soluble in water, dimethyl sulfoxide, and acetonitrile, making it a useful reagent for a variety of laboratory experiments.
科学的研究の応用
3-(2-Trifluoromethylphenyl)picolinic acid, 95% is a useful reagent in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of catalysts. It has also been used as a catalyst in the synthesis of organic compounds, such as polymers, and as a reactant in the synthesis of heterocyclic compounds. Additionally, 3-(2-Trifluoromethylphenyl)picolinic acid, 95% has been used to study the structure and reactivity of organic molecules, as well as to study the mechanism of action of enzymes.
作用機序
The mechanism of action of 3-(2-Trifluoromethylphenyl)picolinic acid, 95% is not yet fully understood. However, it is known that 3-(2-Trifluoromethylphenyl)picolinic acid, 95% can act as a catalyst in certain reactions, such as the synthesis of polymers, and as a reactant in the synthesis of heterocyclic compounds. Additionally, 3-(2-Trifluoromethylphenyl)picolinic acid, 95% has been shown to interact with certain enzymes, such as cytochrome P450 and cytochrome b5, and may play a role in the regulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Trifluoromethylphenyl)picolinic acid, 95% are not yet fully understood. However, it has been shown to interact with certain enzymes, such as cytochrome P450 and cytochrome b5, and may play a role in the regulation of their activity. Additionally, 3-(2-Trifluoromethylphenyl)picolinic acid, 95% has been shown to act as an antioxidant and may have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
The advantages of using 3-(2-Trifluoromethylphenyl)picolinic acid, 95% in laboratory experiments include its high solubility in water and other solvents, its low melting point, and its ability to act as a catalyst and reactant in certain reactions. Additionally, 3-(2-Trifluoromethylphenyl)picolinic acid, 95% is relatively inexpensive and readily available. The main limitation of using 3-(2-Trifluoromethylphenyl)picolinic acid, 95% in laboratory experiments is its potential toxicity, as it is known to interact with certain enzymes and may have adverse effects on human health.
将来の方向性
The potential future directions for research on 3-(2-Trifluoromethylphenyl)picolinic acid, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research is needed to evaluate the potential therapeutic uses of 3-(2-Trifluoromethylphenyl)picolinic acid, 95%, such as its potential anti-inflammatory and anti-tumor properties. Additionally, further research is needed to evaluate the potential applications of 3-(2-Trifluoromethylphenyl)picolinic acid, 95% in the synthesis of pharmaceuticals and other organic compounds. Finally, further research is needed to evaluate the potential environmental impacts of 3-(2-Trifluoromethylphenyl)picolinic acid, 95%.
合成法
3-(2-Trifluoromethylphenyl)picolinic acid, 95% can be synthesized via a variety of methods, including the Williamson ether synthesis and the reaction of 2-trifluoromethylphenol with picolinic acid. The Williamson ether synthesis involves the reaction of 2-trifluoromethylphenol with an alkyl halide in the presence of a base, such as sodium hydroxide. The reaction of 2-trifluoromethylphenol with picolinic acid involves the reaction of the two compounds in the presence of an acid, such as hydrochloric acid.
特性
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-6-2-1-4-8(10)9-5-3-7-17-11(9)12(18)19/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFFCLXGWVSTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Trifluoromethylphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














